N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Description
N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine moiety, and a phenyl group substituted with a methylsulfanyl group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-24-17-6-2-5-16(12-17)20-18(23)22-10-8-21(9-11-22)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGSNIHJVIZRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-[3-(METHYLSULFANYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
